molecular formula C9H10FNO B11914213 1-Amino-3-(3-fluorophenyl)propan-2-one

1-Amino-3-(3-fluorophenyl)propan-2-one

Cat. No.: B11914213
M. Wt: 167.18 g/mol
InChI Key: SXPJFAVZKHMHLW-UHFFFAOYSA-N
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Description

1-Amino-3-(3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(3-fluorophenyl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with nitroethane to form 3-fluoro-β-nitrostyrene, which is then reduced to 3-fluoroamphetamine. The final step involves the oxidation of 3-fluoroamphetamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and controlled oxidation reactions.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of 3-fluorophenylacetic acid.

    Reduction: Formation of 1-amino-3-(3-fluorophenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-(3-fluorophenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. It may also interact with receptors in biological systems, modulating their activity and influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(4-fluorophenyl)propan-2-one: Similar structure but with the fluorine atom on the para position of the phenyl ring.

    1-Amino-3-(2-fluorophenyl)propan-2-one: Fluorine atom on the ortho position of the phenyl ring.

Uniqueness

1-Amino-3-(3-fluorophenyl)propan-2-one is unique due to the specific positioning of the fluorine atom on the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its ortho and para analogs .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-3-(3-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6,11H2

InChI Key

SXPJFAVZKHMHLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)CN

Origin of Product

United States

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